molecular formula C18H12Cl2FNO3S B14206388 N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide CAS No. 823781-62-0

N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide

Cat. No.: B14206388
CAS No.: 823781-62-0
M. Wt: 412.3 g/mol
InChI Key: HDVGOTMMGAIKIR-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Halogenation: Introduction of nitro and halogen groups to the benzene ring.

    Reduction: Reduction of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Coupling Reactions: Formation of the final compound through coupling reactions involving phenoxy and chlorophenyl groups.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted by other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the aromatic ring structure.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.

    Signal Transduction: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide
  • N-(3-Fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide
  • N-(3-Chloro-4-methylphenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide

Uniqueness

N-(3-Chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzene-1-sulfonamide is unique due to its specific halogen substitutions, which may confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research and development.

Properties

CAS No.

823781-62-0

Molecular Formula

C18H12Cl2FNO3S

Molecular Weight

412.3 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(4-chlorophenoxy)benzenesulfonamide

InChI

InChI=1S/C18H12Cl2FNO3S/c19-12-1-4-14(5-2-12)25-15-6-8-16(9-7-15)26(23,24)22-13-3-10-18(21)17(20)11-13/h1-11,22H

InChI Key

HDVGOTMMGAIKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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